molecular formula C22H36N2O4 B5964914 1-(Azocan-1-yl)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol

1-(Azocan-1-yl)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol

Cat. No.: B5964914
M. Wt: 392.5 g/mol
InChI Key: HFWLSWVAEVWQPE-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azocane ring, a morpholine moiety, and a methoxyphenoxy group, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-(azocan-1-yl)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O4/c1-26-22-15-19(16-24-11-13-27-14-12-24)7-8-21(22)28-18-20(25)17-23-9-5-3-2-4-6-10-23/h7-8,15,20,25H,2-6,9-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWLSWVAEVWQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCOCC2)OCC(CN3CCCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-1-yl)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol typically involves multiple steps, including the formation of the azocane ring, the introduction of the morpholine group, and the attachment of the methoxyphenoxy group. Common reagents used in these reactions include alkyl halides, amines, and phenols. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-1-yl)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azocan-1-yl)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azocan-1-yl)-3-[2-methoxy-4-(morpholin-4-ylmethyl)phenoxy]propan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its azocane ring and morpholine moiety provide structural rigidity and potential for diverse chemical modifications, making it a versatile compound for various applications.

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